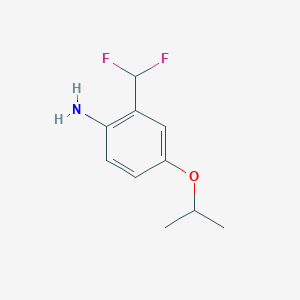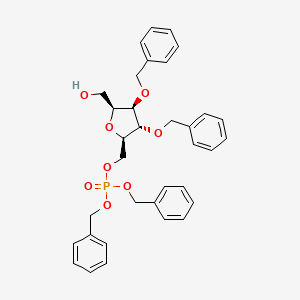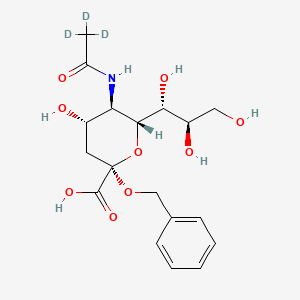
N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 is a deuterated derivative of N-acetylneuraminic acid, commonly known as sialic acid. This compound is a stable isotope-labeled version, which means that certain hydrogen atoms are replaced with deuterium. It is primarily used in biochemical and proteomics research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 typically involves the chemical modification of N-acetylneuraminic acidThe reaction conditions often involve the use of organic solvents like methanol and specific catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. the methods used are similar to those in laboratory synthesis but scaled up to meet industrial demands. This involves the use of larger reactors, more efficient catalysts, and stringent quality control measures to ensure the purity and consistency of the product .
化学反应分析
Types of Reactions
N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing chemical reactions and studying reaction mechanisms.
Biology: Employed in the study of glycoproteins and glycolipids, particularly in understanding cell surface interactions.
Medicine: Used in the development of diagnostic tools and therapeutic agents, particularly in the study of viral infections and cancer.
Industry: Utilized in the production of specialized biochemical reagents and in the development of new materials
作用机制
The mechanism of action of N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 involves its incorporation into glycoproteins and glycolipids on the cell surface. This incorporation affects cellular recognition events and modulates various biological processes, including virus invasion, cell differentiation, fertilization, cell adhesion, inflammation, and tumorigenesis .
相似化合物的比较
Similar Compounds
N-Acetylneuraminic Acid: The non-deuterated version of the compound.
N-Glycolylneuraminic Acid: Another sialic acid derivative with a glycolyl group instead of an acetyl group.
N-Acetyl-2-O-methyl-alpha-D-neuraminic Acid: A similar compound with a methyl group at the 2-O position.
Uniqueness
N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and in understanding the detailed mechanisms of biochemical reactions. Its benzyl group also provides additional stability and specificity in certain reactions .
属性
分子式 |
C18H25NO9 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC 名称 |
(2R,4S,5R,6R)-4-hydroxy-2-phenylmethoxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO9/c1-10(21)19-14-12(22)7-18(17(25)26,27-9-11-5-3-2-4-6-11)28-16(14)15(24)13(23)8-20/h2-6,12-16,20,22-24H,7-9H2,1H3,(H,19,21)(H,25,26)/t12-,13+,14+,15+,16+,18+/m0/s1/i1D3 |
InChI 键 |
USDSFROVJNDKEX-VCICZZHPSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OCC2=CC=CC=C2)O |
规范 SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



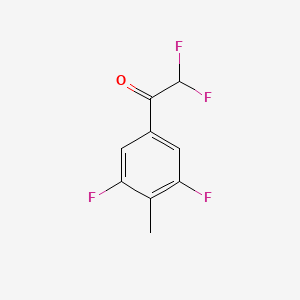

![[(2R)-3-hexadecanoyloxy-2-pent-4-ynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14765472.png)
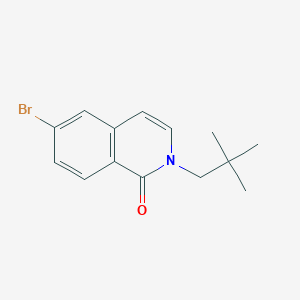
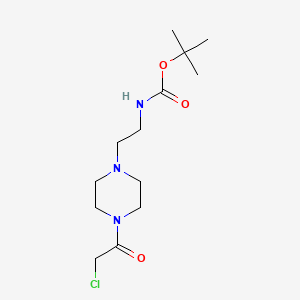




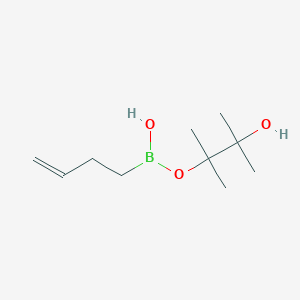
![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid](/img/structure/B14765536.png)
